Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 2116523-08-9) is a benzo[b]thiophene derivative with a bromine substituent at position 6, a hydroxyl group at position 3, and an ethyl ester at position 2. Its molecular formula is C₁₁H₉BrO₃S, and it has a molecular weight of 301.16 g/mol . This compound is part of a broader class of benzo[b]thiophene carboxylates, which are of interest due to their structural versatility in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
ethyl 6-bromo-3-hydroxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSLTLGIJFXCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the bromination of ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the compound can undergo reduction to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde .
Scientific Research Applications
Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine and hydroxyl groups play a crucial role in binding to the active sites of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Ester Group : Ethyl esters (target) offer slower hydrolysis rates compared to methyl esters (e.g., Methyl 6-bromo-7-hydroxy analog), influencing metabolic stability .
- Hydroxyl Position : The 3-hydroxy group (target) may participate in hydrogen bonding, unlike the 7-hydroxy isomer, which could alter solubility and receptor interactions .
Biological Activity
Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophene derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H9BrO3S, with a molecular weight of approximately 287.15 g/mol. The compound features a five-membered thiophene ring that incorporates sulfur as a heteroatom, along with a benzene-like aromatic system. The presence of the bromine atom and hydroxyl group enhances its potential reactivity and biological activity, making it an intriguing target for further research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various thiophene-based compounds found that derivatives similar to this compound displayed activity against several strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus and Candida albicans. The antimicrobial efficacy was assessed using methods such as broth microdilution, which determines the minimum inhibitory concentration (MIC) required to inhibit growth .
Table 1: Antimicrobial Activity Overview
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Similar Thiophene Derivative | Candida albicans | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells. The mechanism of action is believed to involve the modulation of enzyme activity or receptor binding, influencing cell proliferation and survival pathways .
Table 2: Anticancer Activity Studies
| Study Reference | Cell Line Tested | Observed Effect |
|---|---|---|
| Breast cancer cells | Induction of apoptosis | |
| Various cancer cell lines | Inhibition of cell growth |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The hydroxyl group may facilitate hydrogen bonding, enhancing binding affinity and specificity towards these targets. This interaction could lead to the modulation of cellular pathways relevant to disease processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Table 3: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate | C11H9BrO3S | Bromine at position 7; altered biological activity |
| Mthis compound | C10H9BrO3S | Methyl ester; potential differences in solubility |
| 6-Bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid | C9H4BrClO2S | Contains chlorine instead; different activity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
